1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O2/c1-2-12-9-13(17-14(16-12)10-3-4-10)18-7-5-11(6-8-18)15(19)20/h9-11H,2-8H2,1H3,(H,19,20) |
InChI Key |
PPLYAFXMCDMWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Synthesis
The pyrimidine ring serves as the foundational scaffold for this compound. A one-pot multi-component reaction (MCR) strategy has been widely adopted for constructing substituted pyrimidines. In a representative procedure, aromatic aldehydes, ethyl cyanoacetate, and guanidine nitrate undergo condensation in aqueous media using piperidine as a catalyst under reflux (100°C) . This method achieves yields exceeding 70% for analogous pyrimidine derivatives, with the reaction progress monitored via thin-layer chromatography (TLC).
For the target compound, 2-cyclopropyl-6-ethylpyrimidin-4-amine is hypothesized as a key intermediate. The ethyl group is introduced via alkylation of a pre-formed pyrimidine intermediate, while the cyclopropyl moiety is incorporated through nucleophilic substitution using cyclopropylamine .
Piperidine Ring Attachment
The piperidine moiety is incorporated via N-alkylation or coupling reactions. A method optimized for benzothiazole derivatives involves treating a halogenated pyrimidine intermediate with piperidine in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 100°C for 3 hours. This approach achieves moderate yields (50–60%) and high purity (>95% by LCMS).
Alternative strategies employ Buchwald-Hartwig amination or Ullmann coupling for aromatic C–N bond formation, though these require palladium/copper catalysts and elevated temperatures (120–150°C) .
| Method | Conditions | Advantages | Yield (%) |
|---|---|---|---|
| N-Alkylation | Cs₂CO₃, DMF, 100°C, 3h | Simplicity, low cost | 50–60 |
| Buchwald-Hartwig | Pd catalyst, 120°C, 12h | High regioselectivity | 45–55 |
Carboxylic Acid Functionalization
The terminal carboxylic acid group is introduced through hydrolysis of a precursor ester. In a procedure adapted from quinolone synthesis , the ethyl ester derivative is treated with 6 N HCl in ethanol under reflux for 4–16 hours, yielding the carboxylic acid with >90% conversion. Alternatively, basic hydrolysis using 10% NaOH in methanol at reflux for 1 hour provides comparable results but requires neutralization steps.
Mechanistic studies indicate that the ester hydrolysis proceeds via nucleophilic acyl substitution, with the reaction rate influenced by the electron-withdrawing effects of the pyrimidine ring .
Comparative Analysis of Synthetic Routes
A comparative evaluation of two synthetic pathways highlights trade-offs between yield and complexity:
Route A (Sequential Functionalization):
-
Pyrimidine core synthesis → 2. Ethyl/cyclopropyl substitution → 3. Piperidine attachment → 4. Ester hydrolysis
Total Yield: 25–35%
Advantages: Modular, allows intermediate purification.
Route B (Convergent Synthesis):
Chemical Reactions Analysis
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid exhibits notable antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially through mechanisms involving the modulation of enzyme activity or interference with cellular signaling pathways.
Anticancer Effects
The compound has also been investigated for its anticancer properties. Studies have shown that it may influence cancer cell proliferation and induce apoptosis in specific cancer cell lines. The exact mechanisms are still under investigation, but it is believed that the compound may target specific molecular pathways involved in tumor growth and survival .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research has indicated that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound's IC50 values against COX enzymes suggest significant potency compared to standard anti-inflammatory drugs like celecoxib .
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of the target compound with its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|---|
| 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid (target) | N/A | C15H21N3O2* | ~275* | Cyclopropyl, ethyl, pyrimidine, carboxylic acid |
| 1-(6-Ethyl-thieno[2,3-D]pyrimidin-4-yl)-piperidine-4-carboxylic acid | 842971-64-6 | C14H17N3O2S | 291.37 | Thienopyrimidine core, sulfur atom |
| 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | 1208087-83-5 | C10H12ClN3O2 | 241.67 | Chloro substituent, smaller pyrimidine |
| 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid | 406476-31-1 | C12H13F3N2O2 | 274.23 | Trifluoromethyl, pyridine ring |
| 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid | 352673-16-6 | C13H14NO3Cl | 267.7 | Chlorobenzoyl group, aromatic carbonyl |
| 1-(6-Ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid | 1353985-26-8 | C14H20N3O3S | 310.39 | Ethoxy, methylsulfanyl groups |
*Inferred from analog 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1713462-71-5, C15H21N3O2, MW 275.35) .
Key Observations:
- Pyrimidine vs. This may enhance binding to sulfur-interacting biological targets but reduce metabolic stability compared to the pyrimidine-based target compound .
- Chlorine vs. Cyclopropyl/Ethyl Substituents : The chloro-substituted analog (CAS 1208087-83-5) has a lower molecular weight (241.67 vs. ~275) and higher reactivity due to the electron-withdrawing chlorine, which could improve potency but increase toxicity risks .
- Ethoxy/Methylsulfanyl Groups : The ethoxy and methylsulfanyl substituents (CAS 1353985-26-8) add steric bulk and electron-donating effects, which might improve metabolic resistance but complicate synthetic accessibility .
Biological Activity
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring and a pyrimidine moiety, positions it as a candidate for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and comparative analyses with similar compounds.
- Molecular Formula : C15H21N3O2
- Molecular Weight : 275.35 g/mol
- Structural Features : The compound features a cyclopropyl group and an ethyl substituent on the pyrimidine ring, contributing to its distinct chemical properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 0.44 - 34.02 |
| Escherichia coli | 0.44 - 34.02 |
| Mycobacterium tuberculosis | 7.32 - 136.10 |
These values suggest that the compound has a strong inhibitory effect against both gram-positive and gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may modulate enzyme activity related to cancer cell proliferation and survival pathways.
Mechanism of Action :
- Enzyme Interaction : The compound is believed to interact with specific enzymes involved in cellular signaling pathways, potentially inhibiting their activity.
- Cell Signaling Modulation : It may influence pathways critical for cancer cell growth and metastasis.
Further research is needed to elucidate the precise mechanisms by which this compound exerts its anticancer effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Pipecolinic Acid | Contains a piperidine structure | Used primarily in peptide synthesis |
| Piperidine Derivatives | Various substitutions on piperidine | Broad pharmacological activities |
| 2,4-Diaminopyrimidine | Two amine groups on pyrimidine | Known for its role in cancer therapy |
| 5-Ethylpyrimidine | Ethyl group on pyrimidine | Less complex than the target compound |
The structural arrangement of this compound imparts distinct chemical and biological properties that set it apart from these compounds .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound exhibited significant antibacterial properties against resistant strains of bacteria .
- Evaluation of Anticancer Potential : Research conducted at St. Jude Children's Research Hospital indicated that aminopyrimidine analogues, including this compound, showed promising results in inhibiting cancer cell lines in vitro .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the assembly of the pyrimidine core followed by piperidine ring functionalization. Key steps include:
- Cyclopropane ring introduction via [2π+2σ] cycloaddition or alkylation of pyrimidine precursors.
- Piperidine-4-carboxylic acid coupling using Buchwald-Hartwig amination or nucleophilic substitution.
- Optimization using green chemistry principles: replacing traditional solvents (e.g., DMF) with bio-based alternatives (e.g., cyclopentyl methyl ether) and employing recyclable catalysts (e.g., Pd/C) to reduce environmental impact .
Yield and purity optimization strategies: - Temperature control : Lower temperatures (0–5°C) during cyclopropanation to minimize side reactions.
- Catalyst screening : Test Pd-based vs. Cu-based catalysts for coupling efficiency.
- Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) for final product isolation.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR spectroscopy : H and C NMR to confirm cyclopropyl protons (δ 0.5–1.5 ppm) and piperidine ring conformation. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- IR spectroscopy : Identification of carboxylic acid C=O stretching (~1700 cm) and pyrimidine ring vibrations (~1600 cm) .
- Mass spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., [M+H] for CHNO).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatile byproducts.
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the cyclopropyl group.
- Emergency procedures : Neutralize spills with sodium bicarbonate and consult Safety Data Sheets (SDS) for specific disposal guidelines .
Advanced Research Questions
Q. How can computational modeling be integrated into the design and optimization of synthetic pathways for this compound?
- Methodological Answer : Computational tools streamline reaction design:
- Reaction path search : Use quantum chemical calculations (DFT, e.g., Gaussian or ORCA) to model cyclopropanation transition states and identify low-energy pathways .
- Solvent selection : COSMO-RS simulations predict solvent effects on reaction kinetics and yield.
- Machine learning : Train models on existing pyrimidine-piperidine reaction datasets to recommend optimal catalysts (e.g., Pd vs. Ni) and temperatures.
Example workflow:
Simulate reaction intermediates using DFT.
Validate with microfluidic reactor trials under predicted conditions.
Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar pyrimidine-piperidine derivatives?
- Methodological Answer : Contradictions often arise from assay variability or structural nuances. Resolution strategies include:
- Standardized assays : Re-evaluate activity in parallel using identical cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., IC determination via fluorescence polarization).
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying ethyl to methyl substituents) to isolate functional group contributions .
- Meta-analysis : Compare data across studies, adjusting for variables like incubation time or buffer composition.
Example: Discrepancies in kinase inhibition may stem from ATP concentration differences—control by normalizing to [ATP] = 1 mM in assays.
Q. How does the introduction of the cyclopropyl and ethyl groups influence the compound's pharmacokinetic properties, and what experimental approaches validate these effects?
- Methodological Answer : The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation, while the ethyl group modulates lipophilicity (logP). Validation methods:
- LogP measurement : Shake-flask method or HPLC-derived retention times to quantify hydrophobicity.
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- Plasma protein binding (PPB) : Use equilibrium dialysis to assess % bound, correlating with bioavailability.
Data example:
| Substituent | logP | Microsomal Half-life (h) | PPB (%) |
|---|---|---|---|
| Cyclopropyl | 2.1 | 3.5 | 85 |
| Ethyl | 1.8 | 2.8 | 78 |
Results guide lead optimization for improved CNS penetration or oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
